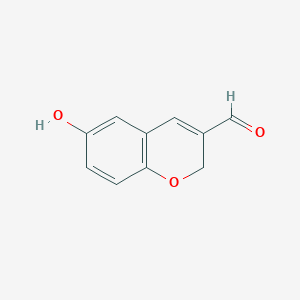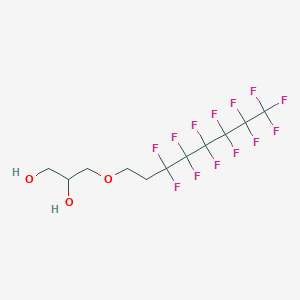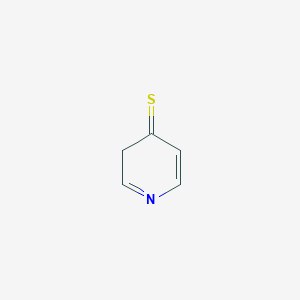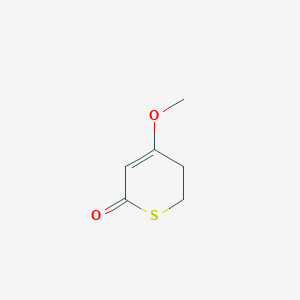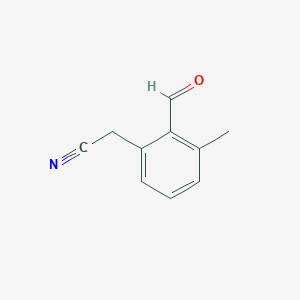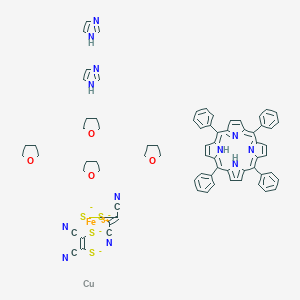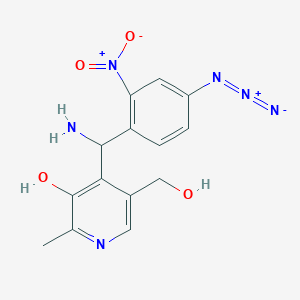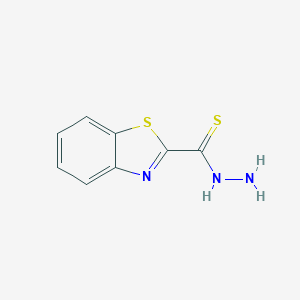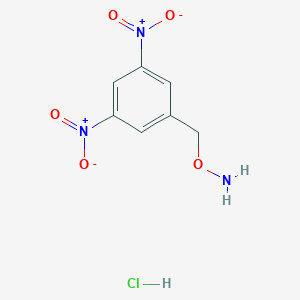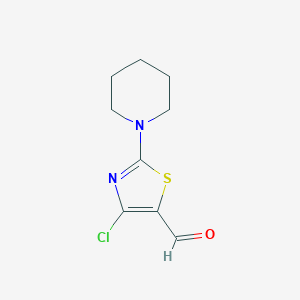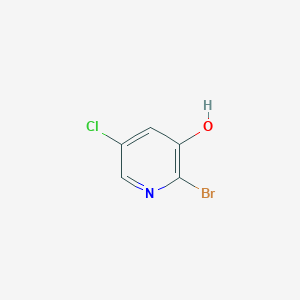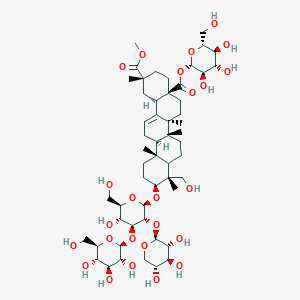
Esculentoside K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esculentoside K is a saponin compound that is extracted from the roots of Phytolacca esculenta. It has been found to have numerous biochemical and physiological effects, making it a promising compound for scientific research applications.
Mecanismo De Acción
The mechanism of action of esculentoside K is not fully understood, but it is thought to work by inhibiting the production of pro-inflammatory cytokines and activating the immune system. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Efectos Bioquímicos Y Fisiológicos
Esculentoside K has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. It has also been found to have antioxidant properties and may help prevent oxidative stress-related diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using esculentoside K in lab experiments is that it is a naturally occurring compound, making it less toxic than synthetic compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are numerous future directions for research on esculentoside K. One area of research is the development of new drugs and therapies based on its anti-inflammatory, anti-tumor, and anti-viral properties. Another area of research is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and working with the compound.
Conclusion:
Esculentoside K is a promising compound with numerous potential scientific research applications. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the development of new drugs and therapies. Its neuroprotective effects and potential use in the treatment of neurodegenerative diseases also make it an exciting area of research. While there are limitations to working with the compound, its natural origin and numerous biochemical and physiological effects make it a valuable tool for scientific investigation.
Métodos De Síntesis
Esculentoside K is extracted from the roots of Phytolacca esculenta using a variety of methods, including solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The purity of the extracted compound can be verified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Esculentoside K has been found to have numerous potential scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising compound for the development of new drugs and therapies. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
130364-34-0 |
|---|---|
Nombre del producto |
Esculentoside K |
Fórmula molecular |
C54H86O25 |
Peso molecular |
1135.2 g/mol |
Nombre IUPAC |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C54H86O25/c1-49(47(69)71-6)13-15-54(48(70)79-45-40(68)37(65)34(62)27(19-56)74-45)16-14-52(4)23(24(54)17-49)7-8-30-50(2)11-10-31(51(3,22-58)29(50)9-12-53(30,52)5)76-46-42(78-43-38(66)32(60)25(59)21-72-43)41(35(63)28(20-57)75-46)77-44-39(67)36(64)33(61)26(18-55)73-44/h7,24-46,55-68H,8-22H2,1-6H3/t24-,25-,26-,27-,28-,29?,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |
Clave InChI |
AMQRUZXXGQEOGN-IOQLHXQASA-N |
SMILES isomérico |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
Sinónimos |
esculentoside K Glu-Xyl-Glu-Glu-PA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
